molecular formula C5H8N4O3S2 B587694 Methazolamide-d6 CAS No. 1795142-30-1

Methazolamide-d6

Cat. No.: B587694
CAS No.: 1795142-30-1
M. Wt: 242.301
InChI Key: FLOSMHQXBMRNHR-WFGJKAKNSA-N
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Biochemical Analysis

Biochemical Properties

Methazolamide-d6, like Methazolamide, interacts with the enzyme carbonic anhydrase, inhibiting its activity . This interaction reduces the formation of bicarbonate ions, subsequently reducing sodium and fluid transport . This leads to a decrease in the production of aqueous humor, which helps lower intraocular pressure .

Cellular Effects

This compound impacts various types of cells and cellular processes. It reduces elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension who are insufficiently responsive to beta-blockers . It also has a weak and transient diuretic effect, resulting in an increase in urinary volume, with excretion of sodium, potassium, and chloride .

Molecular Mechanism

The molecular mechanism of this compound involves its potent inhibition of carbonic anhydrase . This inhibition slows the formation of bicarbonate ions, leading to a reduction in sodium and fluid transport . This process decreases the secretion of aqueous humor and reduces intraocular pressure .

Dosage Effects in Animal Models

In animal models, Methazolamide has been used in the acute and long-term management of both primary and secondary glaucoma in dogs . The dosage and frequency of administration are adjusted based on the animal’s response and requirements

Metabolic Pathways

This compound is involved in the carbonic anhydrase metabolic pathway . It inhibits the enzyme carbonic anhydrase, which is necessary for the production of aqueous humor . This inhibition leads to a decrease in the production of aqueous humor and a reduction in intraocular pressure .

Transport and Distribution

Methazolamide is distributed throughout the body, including the plasma, cerebrospinal fluid, aqueous humor of the eye, red blood cells, bile, and extracellular fluid . It is reasonable to assume that this compound would have a similar distribution profile.

Subcellular Localization

Given its role as a carbonic anhydrase inhibitor, it is likely to be found wherever this enzyme is present, such as in the cytoplasm of cells .

Preparation Methods

The preparation of methazolamide involves several steps, starting with 5-amino-2-mercapto-1,3,4-thiadiazole as the raw material. The synthetic route includes condensation, acetylation, methylation, oxidation, and amination reactions . The process can be summarized as follows:

    Condensation: 5-amino-2-mercapto-1,3,4-thiadiazole undergoes condensation to form an intermediate.

    Acetylation: The intermediate is acetylated to form 5-acetamido-2-mercapto-1,3,4-thiadiazole.

    Methylation: Methylation of the acetylated intermediate produces N-(4-methyl-2-sulfamoyl-1,3,4-thiadiazolin-5-ylidene)acetamide.

    Oxidation and Amination: The final steps involve oxidation and amination to yield methazolamide.

Chemical Reactions Analysis

Methazolamide-d6, like its non-deuterated counterpart, undergoes various chemical reactions:

    Oxidation: Methazolamide can be oxidized under specific conditions to form sulfonamide derivatives. 2

Properties

CAS No.

1795142-30-1

Molecular Formula

C5H8N4O3S2

Molecular Weight

242.301

IUPAC Name

2,2,2-trideuterio-N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide

InChI

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i1D3,2D3

InChI Key

FLOSMHQXBMRNHR-WFGJKAKNSA-N

SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C

Synonyms

N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide-d6; _x000B_5-Acetylimino-4-methyl-Δ2-1,3,4-thiadiazoline-2-sulfonamide-d6;  L 584601-d6;  N-(4-Methyl-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene)acetamide-d6;  Methenamide-d6;  Neptazane-d6

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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